D-Xylose

Description

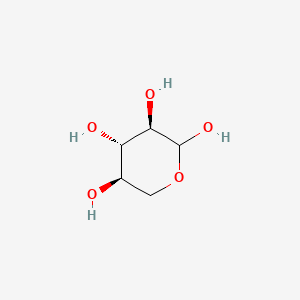

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylose can be synthesized through various chemical methods. One novel approach involves the synthesis of nucleotide sugars such as UDP-α-D-xylose using UDP-sugar pyrophosphorylase . This method involves the preparation of sugar-1-phosphates from β-glycosylsulfonylhydrazides, followed by enzyme catalysis to produce the desired nucleotide sugars .

Industrial Production Methods: Industrially, this compound is often extracted from lignocellulosic biomass, which includes materials like wood, straw, and corn husks . The extraction process typically involves hydrolysis of hemicellulose to release this compound, which can then be purified for various applications .

Chemical Reactions Analysis

Types of Reactions: D-Xylose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to produce xylonic acid or reduced to form xylitol .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like nitric acid for oxidation reactions and hydrogen gas with a catalyst for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize yield and purity .

Major Products: The major products formed from the reactions of this compound include xylonic acid, xylitol, and various derivatives used in industrial applications .

Scientific Research Applications

Food Industry

Sweetener and Flavor Enhancer

- D-Xylose is widely utilized as a non-caloric sweetener in various food products, particularly for diabetic and obese individuals. It offers a refreshing taste similar to sucrose without contributing calories, making it ideal for low-calorie food formulations .

| Product Type | Application |

|---|---|

| Baked Goods | Sweetening agent |

| Beverages | Flavor enhancer |

| Confectionery | Sweetener |

Pharmaceutical Applications

Diagnostic Testing

- This compound is employed in the this compound absorption test, which assesses intestinal absorption capabilities. This test helps diagnose malabsorption syndromes by measuring the amount of this compound absorbed into the bloodstream after oral administration .

Xylitol Production

- It serves as a precursor in the production of xylitol, a sugar alcohol used as a sweetener and dental health agent. Xylitol has been shown to reduce dental caries by inhibiting the growth of Streptococcus mutans, a primary bacteria responsible for tooth decay .

Biotechnology and Environmental Applications

Biofuels Production

- This compound is a critical substrate in biofuel production. It can be fermented to produce ethanol and other biofuels, contributing to sustainable energy solutions .

Microbial Fermentation

- Various microorganisms utilize this compound for producing biodegradable plastics and biopolymers, showcasing its potential in developing eco-friendly materials .

Health and Personal Care

Cosmetics

- In the cosmetics industry, this compound acts as a humectant and skin-conditioning agent due to its ability to retain moisture. This property makes it valuable in anti-aging products and moisturizers .

Agriculture

Animal Feed Additive

- This compound is incorporated into animal feed to enhance growth and health in livestock. Its inclusion aims to improve nutrient absorption and overall animal performance .

Case Study 1: this compound in Intestinal Health

A study demonstrated that dietary this compound promotes intestinal health by inducing prophages in Escherichia coli, suggesting its role in gut microbiota modulation. Mice supplemented with this compound showed significant increases in phage production, indicating potential benefits for gut health management .

Case Study 2: Immunogenicity Enhancement

Research revealed that this compound supplementation could enhance CD8+ T cell proliferation and expression of cytotoxic markers in tumor environments. This finding indicates its potential role in cancer immunotherapy by improving immune responses against tumors .

Mechanism of Action

The mechanism of action of this compound involves its metabolism via the oxido-reductase pathway in eukaryotic organisms . This compound is catabolized into D-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway . This pathway is crucial for the production of nucleotides and amino acids, highlighting the importance of this compound in cellular metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Metabolic and Transport Differences

This compound vs. D-Glucose

- Transport Competition : D-Glucose suppresses this compound uptake in microalgae and Lactobacillus via shared transporters (e.g., hexose symporters) .

- Catabolic Pathways : D-Glucose undergoes glycolysis, while this compound requires specialized pathways like the Weimberg pathway or XR-XDH, which are energy-intensive and less efficient .

- Enzyme Engineering: Glucose oxidase (GOx) mutants (e.g., T110V/F414L) show enhanced this compound oxidation, enabling co-utilization with D-glucose in lignocellulosic feedstocks .

This compound vs. D-Galactose

- Substrate Specificity : Xylose reductase (XR) exhibits 50% lower activity for D-galactose than this compound due to steric hindrance in the cofactor-bound holoenzyme .

This compound vs. L-Arabinose

- Metabolic Output: Engineered Saccharomyces cerevisiae strains show 1.5-fold higher α-ketoglutarate production from this compound compared to L-arabinose .

Kinetic and Pharmacokinetic Comparisons

Table 2: Kinetic Parameters of Sugar Transport

Cytotoxicity and Therapeutic Potential

- Cytotoxicity: Alkyl β-D-xylopyranosides exhibit minimal cytotoxicity compared to fluorocarbon surfactants, making them suitable for pharmaceuticals .

- Cataractogenicity : this compound induces lens opacification 5× faster than D-glucose due to higher affinity for aldose reductase .

Biological Activity

D-Xylose is a pentose sugar that plays a significant role in various biological processes. It is primarily known for its involvement in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the extracellular matrix. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and case studies.

1. Role in Glycosaminoglycan Synthesis

This compound is crucial for the synthesis of sulfated glycosaminoglycans, which include heparan sulfate, chondroitin sulfate, dermatan sulfate, and keratan sulfate. These GAGs are vital for cellular functions, including cell signaling, proliferation, and inflammation modulation. Research indicates that this compound directly influences the production of these molecules by serving as a building block in their biosynthesis.

Table 1: Types of Glycosaminoglycans and Their Functions

| Glycosaminoglycan | Function |

|---|---|

| Heparan Sulfate | Cell signaling, anticoagulation |

| Chondroitin Sulfate | Cartilage structure, wound healing |

| Dermatan Sulfate | Involved in skin elasticity and repair |

| Keratan Sulfate | Structural component in cornea and cartilage |

A study highlighted that this compound significantly stimulates the synthesis and secretion of GAGs in epidermal cells (fibroblasts and keratinocytes), suggesting its potential role in wound healing and tissue repair .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory properties that can be beneficial in treating respiratory infections. A review indicated that this compound, particularly when combined with xylitol, has shown efficacy against lung infections by reducing inflammation and improving treatment outcomes . The compound's ability to enhance GAG synthesis may contribute to its protective effects on lung tissues.

3. Antiviral Activity

Recent studies have reported that this compound possesses antiviral properties. For instance, it has been shown to reduce viral loads in animal models infected with respiratory syncytial virus (RSV) and influenza A virus (H1N1). In these studies, mice treated with this compound demonstrated a significant decrease in viral replication compared to untreated controls . This suggests that this compound could be a valuable adjunct therapy for viral respiratory infections.

4. Impact on Diabetes Management

This compound has been investigated for its potential role in managing type 2 diabetes (T2D). It may help regulate blood glucose levels by affecting insulin sensitivity and glycemic response. A randomized double-blind study found that supplementation with this compound led to improved metabolic parameters in individuals with T2D . This opens avenues for further research into its application as a dietary supplement for diabetes management.

5. Case Studies and Clinical Applications

Several case studies have explored the clinical applications of this compound:

- Case Study 1 : A clinical trial involving 75 Korean participants demonstrated that a serum this compound level of less than 25 mg/dl correlated with abnormal small intestinal biopsy results, indicating malabsorption issues .

- Case Study 2 : In a study on patients with COVID-19, the administration of this compound alongside conventional treatments resulted in a significant reduction in recovery time compared to standard care alone .

The biological activity of this compound can be attributed to several mechanisms:

Q & A

Q. What are the standard methodologies for detecting and quantifying D-Xylose in biological samples?

Enzymatic assays (e.g., this compound dehydrogenase-based kits) and chromatographic techniques like HPLC are widely used. For instance, HPLC can differentiate this compound isomers by retention times and peak areas, validated via spiked recovery tests in serum or urine samples . Enzymatic kits employ NADPH-coupled reactions, measuring absorbance at 340 nm to quantify this compound concentrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Avoid dust formation during weighing; use fume hoods and PPE (gloves, goggles). Spills should be vacuumed or swept into sealed containers to prevent environmental contamination. This compound is non-flammable and non-toxic (NFPA ratings: Health 0, Flammability 0), but prolonged exposure requires respiratory protection in powdered form .

Q. What are the primary metabolic pathways of this compound in microbial systems?

In Saccharomyces cerevisiae, this compound is converted to D-Xylulose via xylose isomerase (XI) or reductase (XR)/xylitol dehydrogenase (XDH) pathways, then phosphorylated to enter the pentose phosphate pathway . In Haloferax volcanii, oxidation to α-ketoglutarate involves xylose dehydrogenase, xylonate dehydratase, and semialdehyde dehydrogenase, validated via gene deletion mutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound isomerase (XI) across studies?

Discrepancies may arise from structural variations (e.g., metal cofactors, substrate binding). Use X-ray crystallography (1.9 Å resolution) to compare active sites of XI complexes with substrates/inhibitors. For example, the mechanism-designed inactivator 2R,5S-dihydroxyhexane-2,5-bisphosphate binds irreversibly to His220 and Lys289, altering catalytic activity . Kinetic assays under standardized pH/temperature (e.g., 75°C for thermophilic XI) can further clarify activity thresholds .

Q. What experimental approaches are used to study structural interactions between this compound and enzymes like xylanase?

Hydrogen bond interactions can be mapped using LigPlot analysis of X-ray diffraction data. In Aspergillus niger xylanase, this compound forms hydrogen bonds with Glu118 (3.11 Å), Glu79 (2.84 Å), and Tyr81 (2.85 Å) (Table 1). Mutagenesis of these residues disrupts substrate binding, validated via activity assays .

Table 1 : Key this compound interactions in Aspergillus niger xylanase

| Residue | Interaction Group | Bond Length (Å) |

|---|---|---|

| Glu118 | O2-OH (C4) | 3.11 |

| Glu79 | O2-OH (C3) | 2.84 |

| Tyr81 | OH-OH (C3) | 2.85 |

Q. How can genetic engineering optimize this compound utilization in Saccharomyces cerevisiae for biofuel production?

Overexpress xylulokinase (XKS1) under inducible promoters (e.g., HXT7) to enhance flux through the PPP. Implement this compound-sensing systems (e.g., Rgt2/Snf3 transporters) for demand-driven expression. Co-factor balancing (NAD+/NADPH) via XylDH overexpression reduces xylitol accumulation, improving ethanol yields .

Q. What mechanisms underlie this compound sensing in bacterial systems, and how can they be experimentally validated?

In Clostridia, the XylFII-LytS complex binds this compound via a cleft in XylFII, triggering heterotetramer formation to activate ABC transporters. Validate via cryo-EM structures of apo- and this compound-bound states. Mutagenesis of XylFII residues (e.g., Asp154) disrupts ligand binding, confirmed via growth assays in xylose-limited media .

Q. How does this compound supplementation influence immune response modulation in cancer immunotherapy models?

In TNBC, this compound inhibits DHDH-mediated immune evasion, increasing CD8+ T cell infiltration. Validate via RNA-seq of tumors treated with this compound, showing upregulated cytotoxic markers (granzyme B, IFN-γ). Combine with anti-PD1 to assess synergy in DHDH-overexpressing xenografts .

Q. What are the challenges in characterizing this compound degradation pathways in extremophiles like Haloferax volcanii?

Halophilic enzymes require high-salt conditions (≥2 M NaCl) for stability, complicating in vitro assays. Use isotopically labeled this compound (e.g., ¹³C) with NMR or MS to track degradation intermediates. Gene deletion mutants (e.g., ΔHVO_B0039) show growth defects on this compound but not glucose, confirming pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.